2-methoxy-N-methylpyridine-3-carboxamide
Description
Contextualization within Pyridine (B92270) Carboxamide Chemistry
Pyridine carboxamides are a class of compounds defined by a pyridine ring linked to a carboxamide functional group. guidechem.com This structural motif is of significant interest in medicinal and synthetic chemistry due to the diverse biological activities exhibited by its members. tandfonline.comtandfonline.com The pyridine ring itself is a key component in many natural products and pharmaceuticals. tandfonline.com The carboxamide group is also a prevalent feature in many biologically active molecules, recognized for its ability to form hydrogen bonds, which can be crucial for interactions with biological targets like enzymes and receptors. tandfonline.comsmolecule.com
The specific placement of the carboxamide group on the pyridine ring (at the 2, 3, or 4-position) and the nature of the substituents on both the ring and the amide nitrogen lead to a vast array of derivatives with distinct properties. mdpi.com For instance, boscalid (B143098) is a commercial fungicide based on the pyridine carboxamide structure. nih.gov Researchers actively synthesize and study novel pyridine carboxamide derivatives to explore their potential in various fields, including the development of new therapeutic agents and agrochemicals. tandfonline.comnih.govacs.org
Significance and Research Rationale for 2-methoxy-N-methylpyridine-3-carboxamide
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest a clear rationale for scientific interest. The molecule combines three key components: the pyridine nucleus, a methoxy (B1213986) group, and a specific type of amide known as a Weinreb-Nahm amide.
The research significance stems from:
The Pyridine Core: Pyridine derivatives are widely explored for their potential biological activities. smolecule.com
The Carboxamide Linker: This functional group is a common pharmacophore in drug discovery. tandfonline.com
The Methoxy Group: The inclusion of a methoxy group can influence a molecule's solubility and its ability to interact with biological targets. smolecule.com
The Weinreb-Nahm Amide: The N-methoxy-N-methylamide structure is of particular importance in organic synthesis. numberanalytics.com Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group provides a reliable method for synthesizing ketones and aldehydes. wikipedia.orgtcichemicals.com Unlike other carboxylic acid derivatives that can react uncontrollably with organometallic reagents, the Weinreb amide forms a stable intermediate, preventing over-addition and leading to higher yields of the desired product. orientjchem.orgmychemblog.com The presence of this functional group makes this compound a potentially valuable intermediate for the synthesis of more complex molecules.
A closely related compound, 2-Methoxypyridine-3-carboxamide (which lacks the N-methyl group), has been investigated as an antitumor agent. biosynth.com This suggests that the general structural framework of the target compound is of interest for potential therapeutic applications.
Historical Perspective on Related Pyridine-Based Chemical Entities (Focus on foundational chemistry, not applications)
The history of pyridine chemistry is foundational to modern organic and heterocyclic chemistry.
Discovery: Pyridine was first isolated in 1846 by the Scottish chemist Thomas Anderson from bone oil. chempanda.comslideserve.com Its name is derived from the Greek word 'pyr' (fire), reflecting its discovery through high-temperature heating. acs.org
Structure Elucidation: The correct chemical structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was proposed independently by Wilhelm Körner and James Dewar around 1869-1871. chempanda.comslideserve.com
Early Synthesis: The first laboratory synthesis of a pyridine derivative was achieved by Arthur Rudolf Hantzsch in 1881. acs.orgwikipedia.org The Hantzsch pyridine synthesis typically involves a multi-component reaction between a β-keto acid, an aldehyde, and ammonia, forming a dihydropyridine (B1217469) which is then oxidized. wikipedia.org This method was a landmark achievement in the synthesis of heteroaromatic compounds. wikipedia.org
Industrial Synthesis: A major advancement for larger-scale production came in 1924 with the Chichibabin pyridine synthesis, developed by the Russian chemist Aleksei Chichibabin. chempanda.comwikipedia.org This method, which uses inexpensive reagents like aldehydes and ammonia, remains a basis for industrial pyridine production today. acs.orgwikipedia.org
These foundational discoveries in the synthesis and characterization of the pyridine ring paved the way for the extensive exploration of its derivatives, including the pyridine carboxamides.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-7(11)6-4-3-5-10-8(6)12-2/h3-5H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOHAPCCAYRMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208461-39-5 | |
| Record name | 2-methoxy-N-methylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 Methoxy N Methylpyridine 3 Carboxamide
Retrosynthetic Analysis and Strategic Disconnections for the 2-methoxy-N-methylpyridine-3-carboxamide Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable forward synthesis. For this compound, two primary strategic disconnections are most logical.
The most evident disconnection is that of the amide bond (C-N). This is a reliable and common transformation, leading to 2-methoxynicotinic acid or an activated derivative (such as an acid chloride) and methylamine (B109427). This simplifies the target molecule by separating the amide side chain from the core heterocyclic ring.
A second key disconnection targets the methoxy (B1213986) group on the pyridine (B92270) ring. The C(aryl)-O bond can be disconnected via a nucleophilic aromatic substitution (SNAr) pathway. This suggests that the 2-methoxy group can be installed by treating a precursor containing a good leaving group at the C-2 position, such as 2-chloropyridine, with a methoxide source. This disconnection leads back to a 2-halonicotinic acid derivative.
Combining these disconnections suggests a synthetic pathway originating from a simple, substituted pyridine such as 2-chloronicotinic acid.
Classical and Modern Synthetic Routes to this compound
Building upon the retrosynthetic analysis, several synthetic routes can be devised, ranging from traditional multi-step pathways to more efficient one-pot approaches and methods incorporating green chemistry principles.
A classical multi-step synthesis provides a robust and well-controlled method for preparing this compound. A common pathway involves the sequential formation of the amide and the installation of the methoxy group.
Amide Formation: The synthesis can commence with a commercially available starting material like 2-chloronicotinic acid. The carboxylic acid is first activated, typically by conversion to an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-chloronicotinoyl chloride is then reacted with methylamine (CH₃NH₂) in the presence of a base to form the secondary amide, yielding 2-chloro-N-methylpyridine-3-carboxamide.
Alkoxylation: The final step is a nucleophilic aromatic substitution (SNAr) reaction. The 2-chloro-N-methylpyridine-3-carboxamide intermediate is treated with a strong nucleophile, such as sodium methoxide (NaOMe), in a suitable solvent like methanol or dimethylformamide (DMF). The methoxide ion displaces the chloride at the C-2 position to yield the final product, this compound. The reactivity of 2-halopyridines towards nucleophilic substitution is well-established sci-hub.se.
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | 2-Chloronicotinic acid | SOCl₂ or (COCl)₂ | 2-Chloronicotinoyl chloride | Acid chloride formation |
| 2 | 2-Chloronicotinoyl chloride | CH₃NH₂, Base (e.g., Et₃N) | 2-Chloro-N-methylpyridine-3-carboxamide | Amidation |
| 3 | 2-Chloro-N-methylpyridine-3-carboxamide | NaOMe, MeOH | This compound | Nucleophilic Aromatic Substitution (SNAr) |
One-pot syntheses and multi-component reactions (MCRs) represent a more modern and efficient approach, combining multiple reaction steps into a single procedure without isolating intermediates. This strategy enhances efficiency, saves time, and reduces waste bohrium.com. While a specific one-pot synthesis for this compound is not extensively documented, methodologies for related pyridine-3-carboxamide derivatives suggest its feasibility.
For instance, four-component reactions involving an aldehyde, an active methylene compound (like ethyl cyanoacetate), acetoacetanilide, and ammonium acetate have been used to construct highly substituted pyridine-3-carboxamide cores under the promotion of various catalysts researchgate.net. A hypothetical one-pot approach for the target molecule could involve a carefully designed set of precursors that assemble the pyridine ring and introduce the required substituents in a single, catalyzed reaction sequence. Such MCRs are a cornerstone of modern organic synthesis due to their atom economy and procedural simplicity bohrium.com.
Green chemistry principles aim to make chemical synthesis more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency researchgate.net. These principles can be applied to the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, dramatically reducing reaction times from hours to minutes and often increasing product yields ajgreenchem.comijnrd.org. The nucleophilic aromatic substitution step is particularly amenable to microwave heating. Studies on halopyridines show that microwave-assisted reactions with nucleophiles can be completed in minutes with excellent yields, compared to hours or days under conventional heating sci-hub.seijesi.orgtandfonline.com. This technique minimizes energy consumption and the potential for side-product formation orionjournals.com.
Eco-Friendly Solvents: Traditional SNAr reactions often use high-boiling, toxic polar aprotic solvents like DMF or HMPA. Green chemistry encourages the use of more benign alternatives. Research has shown that ethanol can serve effectively as both a solvent and a source of ethoxide anions in the nucleophilic substitution of halopyridines, especially under microwave conditions, thus avoiding more toxic reagents and solvents tandfonline.com.
Catalysis: The use of recyclable, heterogeneous catalysts in multi-component reactions offers a green alternative to stoichiometric reagents. For example, ceria-doped multi-walled carbon nanotubes have been used as a recyclable catalyst for the one-pot synthesis of pyridine-3-carboxamides, aligning with the principles of sustainable chemistry researchgate.net.
| Parameter | Conventional Method | Green (Microwave-Assisted) Method |
|---|---|---|
| Heating | Reflux / Conventional Oil Bath | Microwave Irradiation |
| Reaction Time | Hours to Days tandfonline.com | Minutes sci-hub.setandfonline.com |
| Solvent | DMF, HMPA (often toxic) sci-hub.se | Ethanol (more benign) tandfonline.com |
| Yield | Good to High | Often improved, very high yields ijesi.orgtandfonline.com |
| Energy Efficiency | Lower | Higher researchgate.net |
Functional Group Interconversions and Regioselectivity on the Pyridine Ring System of this compound
Once synthesized, the this compound scaffold can undergo various chemical transformations. The reactivity is dictated by the electronic nature of the pyridine ring and its substituents. The nitrogen atom and the electron-withdrawing carboxamide group influence the regioselectivity of further reactions. Potential transformations include reduction of the pyridine ring to form piperidines or C-H functionalization to introduce new substituents nih.govliverpool.ac.uk. More advanced methods, such as skeletal editing, could even transform the pyridine core into a functionalized benzene (B151609) ring nih.gov.
Alkoxylation is the key transformation for introducing the 2-methoxy group onto the pyridine ring. This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction is governed by the electronic properties of the pyridine ring.
The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density at the ortho (C-2, C-6) and para (C-4) positions, making them susceptible to attack by nucleophiles. When a nucleophile like methoxide (MeO⁻) attacks a 2-halopyridine, the reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate determines the reaction's feasibility stackexchange.com.
For attack at the C-2 position, the negative charge in one of the resonance structures of the intermediate is located on the electronegative nitrogen atom. This is a highly stabilizing feature, as nitrogen can better accommodate a negative charge than carbon. In contrast, attack at the C-3 position does not allow for this stabilization. Consequently, the activation energy for attack at the C-2 position is significantly lower, leading to the selective formation of the 2-methoxy substituted product stackexchange.com.
Amidation Reactions
The N-methyl amide functionality of this compound can undergo several chemical transformations, primarily hydrolysis and reduction.
Hydrolysis: The amide bond can be cleaved under both acidic and basic conditions. Acid-catalyzed hydrolysis, typically carried out with a strong acid such as hydrochloric acid and heat, yields 2-methoxynicotinic acid and a methylammonium salt. semanticscholar.org Basic hydrolysis, or saponification, with a strong base like sodium hydroxide, results in the formation of a carboxylate salt (sodium 2-methoxynicotinate) and methylamine. nih.gov The mechanism involves the nucleophilic attack of a water molecule (in acid) or a hydroxide ion (in base) on the carbonyl carbon of the amide. nih.gov
Reduction: The amide group can be reduced to an amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. The reduction of the N-methyl amide moiety in this compound would yield 2-methoxy-N-methylpyridin-3-yl)methanamine. This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions. researchgate.netuci.edu While catalytic hydrogenation can also be employed for amide reduction, it often necessitates high pressures and temperatures. libretexts.org
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The pyridine ring in this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents.
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophiles compared to benzene due to the electron-withdrawing effect of the nitrogen atom. masterorganicchemistry.com However, the substituents on the ring significantly influence the outcome. The 2-methoxy group is an activating, ortho-, para-directing group due to its electron-donating mesomeric effect. chemistrysteps.com Conversely, the 3-N-methylcarboxamide group is a deactivating, meta-directing group because of its electron-withdrawing inductive and mesomeric effects.
Considering these opposing effects, electrophilic attack is most likely to occur at the C-4 or C-6 positions, which are para and ortho to the activating methoxy group, respectively. The C-5 position is meta to the deactivating carboxamide group, which would also favor substitution at C-4 and C-6. The precise outcome would depend on the specific electrophile and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is facilitated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. nih.govnih.gov The N-methylcarboxamide group at the 3-position would activate the ring towards nucleophilic attack. In SNAr reactions, the leaving group is typically a halide. If a suitable leaving group were present on the ring, for instance, a halogen at the 2- or 4-position, nucleophilic substitution would be favorable. The reactivity order for leaving groups in SNAr is often F > Cl > Br > I. nih.govyoutube.com
Derivatization Strategies for this compound Analogues
The structural framework of this compound allows for derivatization at multiple sites, enabling the synthesis of a wide range of analogues.
Modification of the Methoxy Group
The 2-methoxy group can be modified through several strategies, most notably via the corresponding 2-hydroxypyridine tautomer.
O-Alkylation: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. This tautomeric mixture can be O-alkylated to introduce different alkoxy groups. Selective O-alkylation can be achieved using various reagents and conditions. For example, regioselective O-alkylation of 2-pyridones has been reported using TfOH-catalyzed carbenoid insertion. Brønsted acids can also catalyze the regioselective O-alkylation of 2-pyridones. youtube.com This approach allows for the synthesis of a series of 2-alkoxy-N-methylpyridine-3-carboxamide analogues.
| Reagent/Catalyst | Reaction Type | Product Type |
| Alkyl Halide / Base | Williamson Ether Synthesis | 2-Alkoxypyridine |
| TfOH / Diazo Compound | Carbenoid Insertion | 2-Alkoxypyridine |
| Brønsted Acid / 2H-Azirine | Ring Opening/Alkylation | 2-Alkoxypyridine |
Substitution on the N-methyl Amide Moiety
The N-methyl amide moiety offers opportunities for further functionalization, including N-alkylation and N-arylation.
N-Alkylation: While the amide nitrogen is generally a poor nucleophile, it can be deprotonated with a strong base, such as sodium hydride, to form the corresponding anion, which can then be alkylated with an alkyl halide. Phase-transfer catalysis under microwave irradiation has also been employed for the rapid N-alkylation of amides. These methods can be used to replace the methyl group with other alkyl or functionalized alkyl chains.
N-Arylation: The introduction of an aryl group on the amide nitrogen can be achieved through copper-catalyzed N-arylation reactions, such as the Goldberg reaction. More recently, nickel-catalyzed N-arylation methods have been developed that proceed under milder conditions. These reactions typically involve the coupling of the amide with an aryl halide.
| Reaction Type | Catalyst | Reagents | Product |
| N-Alkylation | None (strong base) | NaH, Alkyl Halide | N-Alkyl-N-methylamide |
| N-Alkylation | Phase-Transfer Catalyst | Alkyl Halide, K2CO3/KOH | N-Alkyl-N-methylamide |
| N-Arylation | Copper Salt | Aryl Halide, Base | N-Aryl-N-methylamide |
| N-Arylation | Nickel Complex | Aryl Halide, Base | N-Aryl-N-methylamide |
Pyridine Ring System Substitutions and Analogues
Modifications to the pyridine ring itself can lead to a diverse set of analogues. This can involve the introduction of various substituents at the 4, 5, and 6-positions.
Substitution at C-4, C-5, and C-6: As discussed in the context of electrophilic substitution, the 4 and 6-positions are activated by the 2-methoxy group. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts reactions would be expected to introduce substituents at these positions. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid has been reported, indicating that bromination can occur at the 5-position. The synthesis of 6-substituted imidazo[1,2-a]pyridine derivatives often involves the initial functionalization of the pyridine ring. The synthesis of various 2, 5, and 6-substituted pyrimidines has also been described, providing synthetic routes that could be adapted for the modification of the pyridine core in the target molecule.
Spectroscopic and Structural Elucidation of 2 Methoxy N Methylpyridine 3 Carboxamide and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the electronic environment of each nucleus and the scalar coupling relationships between them.
The structural assignment of 2-methoxy-N-methylpyridine-3-carboxamide is achieved through a detailed analysis of its ¹H and ¹³C NMR spectra, supported by 2D correlation experiments. While specific experimental spectra for the title compound are not publicly available, a predicted spectrum can be constructed based on the analysis of closely related structures, such as 2-methoxypyridine and various pyridine (B92270) carboxamides.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methoxy (B1213986) protons, the N-methyl protons, and the amide N-H proton. The pyridine protons typically appear in the aromatic region (δ 7.0-8.5 ppm) and their splitting patterns (doublets or doublets of doublets) would reveal their coupling relationships. The methoxy group (O-CH₃) would present as a sharp singlet around δ 3.9-4.1 ppm. The N-methyl group (N-CH₃) is expected as a singlet or a doublet (if coupled to the amide proton) around δ 2.8-3.0 ppm. The amide proton (N-H) signal would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display eight unique carbon signals. The pyridine ring carbons would resonate in the aromatic region (δ 110-165 ppm), with the carbon attached to the methoxy group (C2) appearing at a significantly downfield shift. The carbonyl carbon (C=O) of the amide group is expected to be the most deshielded, appearing around δ 165-170 ppm. The methoxy carbon and the N-methyl carbon would appear in the upfield region, typically around δ 50-55 ppm and δ 25-30 ppm, respectively.
2D NMR Spectroscopy: To confirm these assignments, several 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings, allowing for the identification of adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon atoms.
The table below outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C=O | - | ~167.0 | H4, H(N-CH₃) |
| C2 (Pyridine) | - | ~162.0 | H4, H(O-CH₃) |
| C6 (Pyridine) | ~8.2 (dd) | ~148.0 | H4, H5 |
| C4 (Pyridine) | ~7.8 (dd) | ~138.0 | H5, H6 |
| C5 (Pyridine) | ~7.1 (dd) | ~118.0 | H4, H6 |
| C3 (Pyridine) | - | ~115.0 | H4, H5 |
| O-CH₃ | ~4.0 (s) | ~54.0 | C2 |
| N-CH₃ | ~2.9 (d) | ~26.0 | C=O |
| N-H | ~8.0 (br s) | - | C=O, N-CH₃ |
Note: Predicted values are based on data from analogous compounds. s=singlet, d=doublet, dd=doublet of doublets, br s=broad singlet.
The conformation of this compound, particularly the rotational barrier around the C3-C(O) and C(O)-N bonds, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å).
For this molecule, key NOE correlations would be expected between:
The H4 proton of the pyridine ring and the N-H or N-methyl protons, which would help determine the preferred orientation (syn- or anti-periplanar) of the amide group relative to the ring.
The methoxy protons (O-CH₃) and the H4 proton, confirming the methoxy group's orientation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule and for elucidating its structure through controlled fragmentation. For this compound (Molecular Formula: C₈H₁₀N₂O₂), HRMS provides an exact mass measurement, which confirms its elemental formula.
The monoisotopic mass is calculated to be 166.07423 Da. In positive-ion ESI-HRMS, the compound would primarily be observed as the protonated molecule, [M+H]⁺, with an expected m/z of 167.08151.
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₈H₁₁N₂O₂]⁺ | 167.08151 |
| [M+Na]⁺ | [C₈H₁₀N₂O₂Na]⁺ | 189.06345 |
| [M+K]⁺ | [C₈H₁₀N₂O₂K]⁺ | 205.03739 |
| [M+NH₄]⁺ | [C₈H₁₄N₃O₂]⁺ | 184.10805 |
Data sourced from predicted values for C₈H₁₀N₂O₂.
Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would lead to a characteristic fragmentation pattern. While specific experimental data is not available, a plausible fragmentation pathway can be proposed based on the structure:
Alpha-cleavage: A primary fragmentation would likely involve the cleavage of the amide bond, leading to two main fragment ions:
The 2-methoxypyridinoyl cation (m/z 136) resulting from the loss of methylamine (B109427) (CH₃NH₂).
The N-methylcarbamoyl cation (m/z 58) or related fragments.
Loss of Neutrals: Subsequent fragmentation of the 2-methoxypyridinoyl cation could involve the loss of carbon monoxide (CO) to yield a methoxypyridinium ion (m/z 108), followed by the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).
Pyridine Ring Fragmentation: At higher collision energies, fragmentation of the pyridine ring itself would occur, leading to smaller, characteristic ions.
Analysis of these fragmentation pathways provides unequivocal confirmation of the molecular structure and the connectivity of its functional groups.
Infrared (IR) and Raman Spectroscopic Fingerprinting for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. The spectra for this compound are expected to show characteristic bands corresponding to the amide, methoxy, and substituted pyridine moieties.
Key Vibrational Modes:
Amide Group: The most prominent IR absorption would be the C=O stretching vibration (Amide I band), expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration should appear as a sharp to moderately broad band around 3300-3350 cm⁻¹. The N-H bending vibration (Amide II band), coupled with C-N stretching, typically occurs around 1550 cm⁻¹.
Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1610 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
Methoxy Group: The C-H stretching vibrations of the methoxy group will be present in the 2850-2960 cm⁻¹ range. The characteristic C-O stretching vibration is anticipated to appear as a strong band between 1250 and 1300 cm⁻¹ (for the Ar-O-CH₃ asymmetric stretch) and near 1020-1040 cm⁻¹ (for the symmetric stretch).
The table below summarizes the expected key vibrational frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H Stretch | Amide | 3300 - 3350 (m) | Weak |
| Aromatic C-H Stretch | Pyridine Ring | 3050 - 3100 (w) | Moderate |
| Aliphatic C-H Stretch (CH₃) | Methoxy, N-Methyl | 2850 - 2960 (m) | Strong |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 (s) | Moderate |
| C=C, C=N Ring Stretches | Pyridine Ring | 1570 - 1610 (s), 1400-1500 (m) | Strong |
| N-H Bend (Amide II) | Amide | 1540 - 1560 (s) | Weak |
| Ar-O-C Asymmetric Stretch | Methoxy | 1250 - 1300 (s) | Moderate |
| Ar-O-C Symmetric Stretch | Methoxy | 1020 - 1040 (s) | Weak |
s=strong, m=medium, w=weak. Values are based on data from analogous compounds.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related structures allows for a detailed prediction of its molecular geometry and packing.
The molecular geometry is defined by the spatial arrangement of its atoms. The pyridine ring is expected to be largely planar. The carboxamide group attached at the C3 position may be slightly twisted out of the plane of the pyridine ring due to steric interactions with the methoxy group at the C2 position.
Key predicted bond parameters include:
The C=O bond of the amide is expected to be approximately 1.23-1.25 Å.
The C(O)-N bond will have partial double bond character due to resonance and is predicted to be shorter (around 1.33-1.35 Å) than a typical C-N single bond.
The C(ring)-C(O) bond is expected to be in the range of 1.49-1.51 Å.
The C(ring)-O bond of the methoxy group should be around 1.35-1.37 Å.
The bond angles around the sp² hybridized carbons of the pyridine ring and the carbonyl group will be approximately 120°. The geometry around the amide nitrogen is expected to be trigonal planar due to delocalization of the nitrogen lone pair into the carbonyl group. In the solid state, intermolecular hydrogen bonding between the amide N-H donor and a suitable acceptor (such as the amide carbonyl oxygen or the pyridine nitrogen of an adjacent molecule) is highly probable, leading to the formation of chains or dimeric structures that stabilize the crystal lattice.
| Bond / Angle | Predicted Value |
| C=O Bond Length | 1.23 - 1.25 Å |
| C(O)-N Bond Length | 1.33 - 1.35 Å |
| C(ring)-C(O) Length | 1.49 - 1.51 Å |
| C(ring)-O Length | 1.35 - 1.37 Å |
| O-CH₃ Bond Length | 1.42 - 1.44 Å |
| C-N-C Angle (Amide) | ~122° |
| C(ring)-C-O Angle | ~118° |
| C(ring)-C-N Angle | ~120° |
Note: Predicted values are based on crystallographic data from structurally similar molecules.
Supramolecular Interactions and Crystal Packing Motifs
The crystal architecture of pyridinecarboxamide derivatives is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonding and π-π stacking, which dictate the formation of specific supramolecular motifs. In derivatives of this compound, the amide functionality is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine ring nitrogen acts as an additional acceptor site.
A prevalent motif in related crystal structures involves the formation of inversion dimers through intermolecular N-H···N hydrogen bonds between the amide groups of two molecules. researchgate.net These dimers can be further stabilized by weaker interactions, such as C-H···S or C-H···O bonds, creating robust, centrosymmetric pairs. researchgate.net These dimeric units then serve as building blocks for larger assemblies. For instance, dimers can be linked via C-H···π interactions, forming extended one-dimensional ribbons. researchgate.net
In other related structures, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides, the packing arrangements can be more complex, forming layered structures. nih.gov Isomorphous structures of these compounds reveal double layers of parallel, face-to-face molecules that alternate with perpendicularly oriented double layers. nih.gov The introduction of substituents, such as fluorine atoms, can alter these packing strategies, leading to the formation of longitudinal, tubular arrangements where the aromatic pyridine rings face each other. nih.gov
Table 1: Crystallographic Data for Representative Pyridinecarboxamide Derivatives
| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Reference |
|---|---|---|---|---|
| 2-Methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide | Triclinic | Pī | N-H···N inversion dimers, C-H···S bonds, C-H···π interactions | researchgate.net |
| N-(Pyridine-2-carbonyl)pyridine-2-carboxamide | Monoclinic | P2₁/c | Double-layered parallel packing | nih.gov |
| 3-Fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide | Monoclinic | P2₁/n | Longitudinal, tubular molecular arrangements | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectra of this compound and its derivatives are governed by the electronic transitions within the pyridine chromophore and the influence of its substituents. Aromatic systems like pyridine typically exhibit two main types of absorption bands in the ultraviolet region: intense bands resulting from π → π* transitions and weaker bands arising from n → π* transitions. nih.govresearchgate.net
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are generally high-energy transitions that result in strong absorption bands, often appearing below 300 nm for the pyridine ring. nih.gov The n → π* transition involves the promotion of a non-bonding electron, such as one from the lone pair on the pyridine nitrogen atom, to a π* antibonding orbital. These transitions are symmetry-forbidden, resulting in significantly weaker absorption bands. researchgate.net For pyridine itself, a strong π → π* transition is observed around 256-270 nm. researchgate.net
The substituents on the pyridine ring—the methoxy group at the 2-position and the N-methylcarboxamide group at the 3-position—modify the electronic spectrum.
Methoxy Group (-OCH₃): As an auxochrome, the methoxy group possesses non-bonding electrons on the oxygen atom that can be donated to the aromatic ring through resonance (+R effect). This electron-donating character increases the energy of the π orbitals and decreases the energy gap for π → π* transitions, typically causing a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect).
N-methylcarboxamide Group (-CONHCH₃): This group acts as a chromophore and is electron-withdrawing (-R effect). It can extend the conjugation of the π-system. The presence of the carbonyl group also introduces additional n → π* transitions.
Consequently, the UV-Vis spectrum of this compound is expected to show complex absorption bands between 220 and 300 nm, corresponding to the overlapping π → π* and n → π* transitions of the substituted pyridine system. nih.gov The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity, as solvents can stabilize the ground or excited states differently, particularly for polar molecules capable of hydrogen bonding.
Table 2: Typical UV-Vis Absorption Maxima for Pyridine and Related Structures
| Compound/Class | Solvent | λmax (nm) | Type of Transition | Reference |
|---|---|---|---|---|
| Pyridine | - | ~256-270 | π → π* | researchgate.net |
| Pyridinedicarboxylate Complexes | Aqueous | 272, 280 | π → π* | nih.gov |
| Pyridine Monocarboxylic Acids | Water/Ethanol | - | Near-UV Absorption | acs.org |
Computational and Theoretical Chemistry Studies on 2 Methoxy N Methylpyridine 3 Carboxamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic properties and chemical behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. scirp.orgnih.govnih.gov It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations can predict key characteristics of 2-methoxy-N-methylpyridine-3-carboxamide.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. A smaller energy gap suggests that the molecule is more reactive. For related pyridine (B92270) and quinoline derivatives, DFT calculations have been used to determine these frontier orbitals, providing insights into their electronic transitions and charge transfer capabilities. scirp.orgnih.gov
Electrostatic Potential (MEP): The Molecular Electrostatic Potential map is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. nih.gov It helps predict sites for electrophilic and nucleophilic attack. In a typical analysis of a molecule like this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the methoxy (B1213986) and carboxamide groups and the nitrogen atom of the pyridine ring, indicating these as potential sites for hydrogen bonding and electrophilic attack. Positive potential (electron-poor regions) would be expected around the hydrogen atoms.
Vibrational Spectra: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. nih.gov The calculated spectra aid in the assignment of experimental vibrational bands to specific functional groups and vibrational modes. For instance, in studies of similar compounds, characteristic vibrations for C=O stretching, N-H bending, C-O stretching of the methoxy group, and pyridine ring vibrations are assigned based on DFT predictions. tandfonline.commdpi.com
Table 1: Representative Vibrational Frequencies for Functional Groups in Pyridine Carboxamide Derivatives
This table presents typical frequency ranges for key functional groups found in molecules similar to this compound, as specific experimental or calculated data for this compound was not available in the provided search results.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxamide (C=O) | Stretching | 1650 - 1680 |
| Carboxamide (N-H) | Bending | 1550 - 1640 |
| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |
| Methoxy (C-H) | Stretching | 2800 - 3000 |
| Methoxy (O-CH₃) | Stretching | 1000 - 1100 |
Ab Initio Methods for Energy Landscape Exploration
Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. While computationally more demanding than DFT, they can provide highly accurate results. These methods are particularly useful for exploring the potential energy surface of a molecule to identify different conformers (rotational isomers) and determine their relative stabilities. For a flexible molecule like this compound, which has rotatable bonds in its methoxy and N-methylcarboxamide side chains, ab initio calculations could be employed to map the energy landscape associated with the rotation of these groups, identifying the most stable, low-energy conformations.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. nih.gov It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals.
Table 2: Typical Donor-Acceptor Interactions Identified by NBO Analysis in Related Heterocyclic Compounds
This table illustrates the types of interactions that would be investigated for this compound, based on NBO studies of analogous molecules.
| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) | Type of Interaction |
| LP (O) on Methoxy | π* (C=C) in Ring | High | Resonance, electron delocalization |
| LP (N) in Ring | σ* (Adjacent C-C) | Moderate | Hyperconjugation |
| π (C=C) in Ring | π* (C=O) of Amide | Moderate | Conjugation |
| LP (O) on Carbonyl | σ* (N-C) of Amide | Low | Hyperconjugation |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed information about its conformational flexibility in different environments, such as in a solvent like water or when bound to a protein.
Molecular Docking and Ligand-Protein Interaction Predictions (In silico pre-clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-protein interactions.
For this compound, docking studies would involve placing the molecule into the active site of various target proteins. The process calculates a "docking score," which estimates the binding affinity, with more negative scores generally indicating a more favorable interaction. tandfonline.com The resulting binding poses reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. mdpi.commdpi.com
Computational screening, often using molecular docking, allows for the rapid evaluation of a single compound against a wide array of known biological targets. By docking this compound against a panel of proteins associated with various diseases, potential biological targets can be identified.
Studies on structurally similar pyridine carboxamide derivatives have identified potential interactions with a range of targets, including:
Enzymes: Such as urease, where the carboxamide and pyridine moieties can form crucial hydrogen bonds and stacking interactions within the active site. mdpi.com
Kinases: A major class of drug targets, where quinoline-3-carboxamide derivatives have been shown to bind in the ATP-binding pocket. mdpi.com
Receptors: Including glutamate receptors, which are targets for neurological disorders. researchgate.net
Other Proteins: Such as VEGFR-2 and HER-2, which are involved in cancer pathways. mdpi.com
This type of in silico screening can generate hypotheses about the potential therapeutic applications of this compound, guiding subsequent experimental validation.
Binding Mode Analysis and Interaction Hotspots
Computational studies on pyridine carboxamide derivatives have been instrumental in elucidating their binding modes within the active sites of various biological targets. While specific binding mode analysis for this compound is not extensively detailed in the available literature, analysis of analogous pyridine carboxamide inhibitors provides significant insights into their interaction hotspots.
Molecular docking studies on a series of pyridine carboxamide derivatives targeting enzymes like urease have revealed key interactions crucial for their inhibitory activity. mdpi.com These studies indicate that the pyridine nitrogen atom and the carboxamide group are critical interaction hotspots. For instance, the nitrogen atom of the pyridine ring often participates in hydrogen bonding with amino acid residues in the enzyme's active site, such as Lys709. mdpi.com
Furthermore, the aromatic pyridine ring itself frequently engages in hydrophobic interactions, including π–π stacking and van der Waals forces, with residues like Phe712 and Tyr32. mdpi.com The amide portion of the molecule, including the N-H and C=O groups, can also form hydrogen bonds, further anchoring the ligand within the binding pocket. These interactions collectively stabilize the ligand-enzyme complex, contributing to the compound's biological activity. The specific orientation and interactions are, of course, dependent on the specific protein target and the substitution pattern on the pyridine carboxamide scaffold.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues in Target |
|---|---|---|
| Hydrogen Bonding | Pyridine Nitrogen, Amide N-H, Amide C=O | Lys709 |
| Hydrophobic Interactions (π–π stacking, van der Waals) | Pyridine Ring | Phe712, Tyr32 |
Quantitative Structure-Activity Relationship (QSAR) and ADME Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) modeling are powerful computational tools used in drug discovery to predict the biological activity and pharmacokinetic properties of novel compounds. uniroma1.itnih.gov These approaches have been applied to various series of carboxamide derivatives to guide the design and optimization of new therapeutic agents. mdpi.com
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different structural and physicochemical properties of a molecule. mdpi.com For pyridine carboxamide analogues, a wide range of descriptors are typically generated to build robust predictive models. The process begins with the creation of 2D or 3D structures of the molecules, which are then used to calculate various types of descriptors. biointerfaceresearch.com
Commonly used descriptor categories include:
Topological descriptors: These describe the atomic connectivity in the molecule, such as the Wiener index and Randić connectivity index. nih.gov
Quantum chemical descriptors: Derived from quantum mechanical calculations (like Density Functional Theory), these include properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. nih.gov
Constitutional descriptors: These reflect the basic composition of the molecule, such as molecular weight and atom counts. chemrevlett.com
Geometrical descriptors: These describe the 3D shape and size of the molecule. chemrevlett.com
Once a large pool of descriptors is generated, selection methods are employed to identify the most relevant ones that correlate with the biological activity of interest. chemrevlett.com This step is crucial to avoid overfitting and to create a model that is both predictive and interpretable. semanticscholar.org
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Topological | Wiener index, Randić connectivity index | Molecular branching and connectivity |
| Quantum Chemical | HOMO/LUMO energy, Dipole Moment | Electronic properties and reactivity |
| Constitutional | Molecular Weight, Atom Count | Molecular formula and composition |
| Geometrical | Molecular surface area, Volume | 3D shape and size of the molecule |
After selecting the most relevant descriptors, a mathematical model is developed to establish a quantitative relationship between these descriptors and the biological activity. mdpi.com Multiple linear regression (MLR) and artificial neural networks (ANN) are common statistical methods used for this purpose. biointerfaceresearch.com The goal is to create an equation that can accurately predict the activity of new, unsynthesized compounds. uniroma1.it
The development of a reliable QSAR model requires rigorous validation to ensure its statistical significance and predictive power. nih.govresearchgate.net This process involves both internal and external validation techniques.
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness and stability of the model using the training set data alone. researchgate.net
External Validation: The model's true predictive ability is tested on an external set of compounds that were not used in the model's development. semanticscholar.org The correlation coefficient (R²) between the predicted and experimental activities for the test set is a key metric. researchgate.net
A well-validated QSAR model for pyridine carboxamide analogues can be a valuable tool for screening virtual libraries and prioritizing compounds for synthesis and biological testing. uniroma1.it For instance, a QSAR study on aminopyridine and pyridine carboxamide-based JNK inhibitors resulted in a model with a correlation coefficient (R) of 0.930, indicating a strong correlation between the selected descriptors and the inhibitory activity. nih.gov
| Validation Parameter | Description | Acceptable Value |
|---|---|---|
| Correlation Coefficient (R²) | Measures the goodness-of-fit of the model for the training set. | Close to 1.0 |
| Cross-validated R² (q²) | Assesses the internal predictive ability of the model. | > 0.5 |
| External R² (Pred_R²) | Measures the predictive power on an external test set. | > 0.6 |
| Fischer's F-test (F) | Indicates the statistical significance of the model. | High value |
In silico ADME profiling is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov Poor ADME properties are a major cause of late-stage drug development failures. nih.gov For analogues of this compound, various computational models are used to predict key ADME parameters.
Predictions for pyridine carboxamide derivatives often show favorable drug-like properties. mdpi.com Key predicted ADME properties include:
Absorption: High gastrointestinal (GI) absorption is often predicted for this class of compounds. mdpi.com Parameters like human intestinal absorption (HIA) are evaluated using models trained on large datasets of known compounds. mdpi.com
Distribution: The ability of a compound to cross biological barriers, such as the blood-brain barrier (BBB), is assessed. mdpi.com Plasma protein binding (PPB) is another crucial factor, as it affects the amount of free drug available to exert its therapeutic effect. mdpi.com
Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is important for predicting potential drug-drug interactions.
Excretion: While less commonly predicted with high accuracy, models can provide insights into the likely routes of elimination.
Drug-likeness: Rules such as Lipinski's Rule of Five are used to evaluate whether a compound has physicochemical properties consistent with orally available drugs. mdpi.com
For a series of novel pyridine carboxamide derivatives, in silico analysis predicted good oral bioavailability and high GI absorption, marking them as promising candidates for further development. mdpi.com
| ADME Parameter | Predicted Property for Pyridine Carboxamide Analogues | Significance |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Variable (Structure-dependent) | Crucial for CNS-acting drugs; undesirable for peripherally acting drugs. mdpi.com |
| Cytochrome P450 (CYP) Inhibition | Generally low potential for inhibition | Low risk of metabolic drug-drug interactions. |
| Lipinski's Rule of Five | Generally compliant | Suggests favorable properties for oral administration. mdpi.com |
Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data published for the compound This compound that aligns with the detailed outline provided.
Searches for the biological activity, including enzyme inhibition, receptor binding assays, cellular responses, and mechanistic studies, for this exact molecule did not yield specific results. While research exists for structurally related compounds, such as other pyridine carboxamide derivatives or molecules containing a 2-methoxypyridine core, this information is not directly applicable to "this compound".
Therefore, it is not possible to generate a scientifically accurate article with the requested detailed data tables and research findings for each specified subsection, as no dedicated preclinical investigations for "this compound" appear to be publicly available at this time.
Biological Activity and Mechanistic Investigations of 2 Methoxy N Methylpyridine 3 Carboxamide Pre Clinical Focus
Elucidation of Molecular Mechanisms of Action in Biological Systems (Pre-clinical)
Gene Expression Modulation
No studies were identified that investigated the effects of 2-methoxy-N-methylpyridine-3-carboxamide on gene expression in preclinical models.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
While SAR studies exist for the broader class of pyridine (B92270) carboxamides, specific research detailing the systematic modification of this compound and the resulting activity profiles of its derivatives could not be located. Consequently, the identification of its specific pharmacophoric features is not possible.
In Vivo Pharmacological Studies in Animal Models (Non-human, excluding safety/toxicity/dosage)
There is a lack of published in vivo studies evaluating the efficacy of this compound in animal models of disease. Furthermore, without efficacy studies, there is no associated assessment of pharmacodynamic biomarkers.
Due to the lack of available data for the specified compound, a detailed article that adheres to the provided outline cannot be generated at this time.
Metabolic Fate and Biotransformation in Pre-clinical Models
Understanding the metabolic fate of a new chemical entity is a cornerstone of preclinical development. These studies are essential for predicting a compound's pharmacokinetic profile and potential for drug-drug interactions. However, no studies detailing the biotransformation of this compound in any preclinical model have been identified.
In Vitro Metabolic Stability and Metabolite Identification (e.g., liver microsomes)
In vitro metabolic stability assays, typically using liver microsomes, are fundamental for assessing how quickly a compound is metabolized by hepatic enzymes. springernature.combioivt.com These assays provide initial estimates of a compound's intrinsic clearance. bioivt.comnih.gov Subsequent metabolite identification studies then aim to characterize the chemical structures of the metabolites formed. This information is crucial for understanding the pathways of elimination and whether any metabolites could be pharmacologically active or potentially toxic.
For this compound, there is no published data on its stability in human, rat, mouse, or other common preclinical species' liver microsomes. Consequently, no information is available regarding its potential metabolites.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
|---|---|---|
| Human | Data not available | Data not available |
| Mouse | Data not available | Data not available |
Table 2: Identified Metabolites of this compound in Liver Microsome Incubations
| Metabolite ID | Proposed Biotransformation | Species Detected |
|---|
Plasma Protein Binding
The extent to which a compound binds to plasma proteins, such as albumin, significantly influences its distribution and availability to interact with its therapeutic target. nih.gov High plasma protein binding can limit the free fraction of a drug, affecting its efficacy and clearance. Standard methods to determine this parameter include equilibrium dialysis and ultracentrifugation.
There is no publicly available information on the plasma protein binding characteristics of this compound in any preclinical species.
Table 3: Plasma Protein Binding of this compound
| Species | Percent Bound (%) |
|---|---|
| Human | Data not available |
| Mouse | Data not available |
Permeability Assays (e.g., Caco-2, PAMPA)
To predict the oral absorption of a compound, in vitro permeability assays are widely used. The Caco-2 cell permeability assay utilizes a monolayer of human intestinal cells to model the intestinal barrier and can assess both passive and active transport mechanisms. nih.govnih.gov The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to specifically evaluate passive diffusion. evotec.comresearchgate.net
No data from either Caco-2 or PAMPA assays for this compound could be located in the public domain. Therefore, its potential for intestinal absorption remains uncharacterized.
Table 4: In Vitro Permeability of this compound
| Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Direction | Efflux Ratio |
|---|---|---|---|
| Caco-2 | Data not available | A to B | Data not available |
| Caco-2 | Data not available | B to A | Data not available |
Analytical Methodologies for 2 Methoxy N Methylpyridine 3 Carboxamide in Complex Matrices Beyond Basic Identification
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 2-methoxy-N-methylpyridine-3-carboxamide from matrix interferences. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, is a primary technique for the analysis of polar, non-volatile compounds like this compound.
Method development for a novel pyridine (B92270) derivative would typically begin with screening various column and mobile phase combinations to achieve optimal separation. ijsrst.com An efficient isocratic RP-HPLC method can be developed and validated according to International Council for Harmonisation (ICH) guidelines, covering parameters such as precision, accuracy, limit of detection (LOD), robustness, and linearity. ijsrst.comresearchgate.net For many pyridine derivatives, which are hydrophilic, standard RP-HPLC can be challenging without the use of ion-pairing reagents, which are often incompatible with mass spectrometry. helixchrom.com Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can offer an alternative for retaining and separating such compounds. helixchrom.com
Validation ensures the method is specific, accurate, and precise for its intended purpose. researchgate.net A typical validation scheme for an HPLC method for a related compound is detailed below.
Table 1: Illustrative HPLC Method Parameters and Validation Summary for a Pyridine Carboxamide Derivative
| Parameter | Specification | Finding |
|---|---|---|
| Chromatographic Conditions | ||
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Good peak shape and retention |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) | Isocratic elution provides consistent results |
| Flow Rate | 1.0 mL/min | Optimal for resolution and run time |
| Detection | UV at 255 nm helixchrom.com | Adequate sensitivity for quantification |
| Validation Parameters | ||
| Linearity (Correlation Coefficient) | r > 0.999 | Excellent linearity across the concentration range |
| Precision (%RSD) | < 2% | Method is precise for repeated measurements |
| Accuracy (% Recovery) | 98-102% | Method provides accurate quantification |
| LOD / LOQ | Analyte specific | Sufficiently low for trace analysis |
This table is a representative example based on typical validation data for related pyridine derivatives. ijsrst.comptfarm.pl
Gas Chromatography (GC) is best suited for volatile and thermally stable compounds. sigmaaldrich.com Direct analysis of this compound by GC is challenging due to its polarity and potential for thermal degradation. The presence of active hydrogens on the amide group can lead to poor peak shape and adsorption in the GC system. researchgate.net
To overcome these limitations, derivatization is necessary. sigmaaldrich.comgcms.cz This process modifies the analyte to increase its volatility and thermal stability. gcms.cz Common derivatization strategies for compounds with amide functionalities include:
Silylation : This is a widely used technique where active hydrogens are replaced with a trimethylsilyl (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are effective. sigmaaldrich.comnih.gov The reaction is typically performed in a solvent like pyridine or acetonitrile at elevated temperatures. researchgate.netnih.gov
Acylation : This involves introducing an acyl group to convert compounds with active hydrogens into esters, thioesters, or amides, which are more volatile. researchgate.net
Alkylation : Esterification is a form of alkylation that can be used for carboxylic acids but is also applicable to other functional groups to enhance volatility for GC analysis. gcms.cz
The choice of derivatization reagent and reaction conditions must be optimized to ensure a complete reaction and avoid the formation of byproducts. sigmaaldrich.com
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both normal-phase and reversed-phase HPLC, particularly for the analysis of polar and chiral pharmaceutical compounds. chromatographytoday.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, which offers benefits like high efficiency, fast separations, and reduced consumption of organic solvents. nih.govresearchgate.net
For polar analytes like this compound, SFC method development involves:
Stationary Phases : Polar stationary phases are crucial for retaining polar compounds. chromatographytoday.com Columns specifically designed for SFC, such as those with 2-ethylpyridine (2-EP) or other pyridine-based ligands, are highly effective for analyzing basic compounds, often without the need for mobile phase additives. nih.govpci-hplc.comresearchgate.net These phases can shield residual silanols, preventing unwanted interactions. researchgate.net
Mobile Phases : The mobile phase typically consists of supercritical CO2 and a polar organic modifier, such as methanol. google.com For highly polar compounds, the proportion of the modifier may be increased, or additives like water, acids, or bases can be used to improve peak shape and solubility. google.com
SFC is considered orthogonal to RPLC, meaning it provides different selectivity, which can be advantageous for separating complex mixtures or isomers that are difficult to resolve by HPLC. researchgate.net
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Advantages | Considerations | Typical Application |
|---|---|---|---|
| HPLC | Robust, versatile, suitable for polar and non-volatile compounds. | May require ion-pairing for hydrophilic compounds, higher solvent usage. | Routine quantification, purity testing. ijsrst.com |
| GC | High resolution for volatile compounds. | Requires derivatization for polar analytes, risk of thermal degradation. | Analysis of volatile impurities or after derivatization. mdpi.com |
| SFC | Fast, efficient, "greener" alternative, unique selectivity for polar and chiral compounds. nih.govresearchgate.net | Requires specialized instrumentation, limited solubility for very polar compounds. | High-throughput screening, purification, analysis of polar pharmaceuticals. chromatographytoday.com |
Hyphenated Techniques for Enhanced Detection and Quantification
Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both quantification and structural elucidation, offering superior sensitivity and selectivity compared to conventional detectors like UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying trace levels of compounds in complex matrices like plasma, urine, and tissue. springernature.com The technique combines the separation power of HPLC with the high sensitivity and specificity of a triple quadrupole mass spectrometer.
For this compound, an LC-MS/MS method would involve:
Ionization : Electrospray ionization (ESI) in positive ion mode would likely be effective, given the basic pyridine nitrogen which can be readily protonated.
Detection : The analysis is performed in Selected Reaction Monitoring (SRM) mode, where the precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces background noise.
Metabolite Profiling : LC-MS/MS is also invaluable for identifying metabolites. scripps.edu Common metabolic pathways for a compound like this could include O-demethylation of the methoxy (B1213986) group, oxidation of the pyridine ring, or hydrolysis of the amide bond. High-resolution mass spectrometry (e.g., LC-Q-TOF) can provide accurate mass measurements of metabolites, aiding in the determination of their elemental composition. scripps.edu Derivatization with reagents like picolinic acid can enhance ionization efficiency and provide characteristic fragmentation patterns for identifying metabolites. researchgate.net
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting | Purpose |
|---|---|---|
| LC System | UPLC with a C18 column | Fast and efficient separation |
| Mobile Phase | Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | Gradient elution for resolving analyte and metabolites |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Efficient protonation of the pyridine nitrogen |
| MS Analysis | Selected Reaction Monitoring (SRM) | Highly selective and sensitive quantification |
| Precursor Ion ([M+H]+) | m/z 167.1 | Parent mass of the analyte uni.lu |
Parameters are predicted based on the compound's structure and general LC-MS/MS methods for similar molecules. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. Following the necessary derivatization to make this compound volatile, GC-MS can be used for its sensitive detection and structural confirmation. mdpi.com
The mass spectrometer is typically operated in Electron Ionization (EI) mode, which generates reproducible fragmentation patterns that serve as a chemical fingerprint for the analyte. nih.gov These fragmentation patterns can be compared against spectral libraries for identification. For quantitative analysis, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions are monitored, greatly enhancing sensitivity and selectivity. google.com
This approach is particularly useful for confirming the identity of the analyte and for analyzing any volatile impurities or degradation products that may be present in the sample.
Electrochemical and Spectrophotometric Methods for Quantitative Analysis
Electrochemical Methods
Electrochemical techniques, such as voltammetry, are powerful tools for the analysis of electroactive compounds. nih.govmdpi.com The pyridine carboxamide moiety in "this compound" is expected to be electrochemically active, allowing for its determination using methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods measure the current response of a compound to a varying potential.
The general approach would involve the use of a three-electrode system, consisting of a working electrode, a reference electrode, and a counter electrode. Glassy carbon electrodes (GCEs) are commonly employed as working electrodes and can be modified with various materials, such as multi-walled carbon nanotubes (MWCNTs), to enhance sensitivity and selectivity. researchgate.net
For the analysis of "this compound," the following procedural outline, based on the analysis of other pyridine derivatives, can be proposed:
Working Electrode: A bare or modified glassy carbon electrode.
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
Counter Electrode: A platinum wire or graphite rod.
Supporting Electrolyte: A buffer solution (e.g., phosphate, acetate, or Britton-Robinson buffer) to maintain a constant pH. The choice of pH would need to be optimized to achieve the best peak separation and sensitivity for the target analyte.
The voltammetric determination would involve recording the current response as the potential is scanned. The peak current in the resulting voltammogram would be proportional to the concentration of "this compound" in the sample. A calibration curve would be constructed by measuring the peak currents of a series of standard solutions of known concentrations.
Due to the absence of specific experimental data for "this compound," the following table presents typical analytical parameters for the voltammetric determination of a related 1,4-dihydropyridine drug, which can serve as a reference for potential method development.
| Analyte | Electrode | Technique | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|---|
| Lercanidipine | MWCNT modified GCE | Differential Pulse Voltammetry | 0.02 - 0.3 mg/mL | Not Reported |
| Nifedipine | MWCNT modified GCE | Differential Pulse Voltammetry | 0.025 - 0.3 mg/mL | Not Reported |
Spectrophotometric Methods
UV-Visible spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative analysis of compounds containing chromophoric groups. The pyridine ring in "this compound" is a chromophore that absorbs UV radiation, making it suitable for this type of analysis.
The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) of the compound. For nicotinamide (B372718), the λmax is reported to be around 262 nm. rjptonline.orgresearchgate.netrjptonline.org The presence of the methoxy group and the N-methyl carboxamide group in "this compound" may cause a slight shift in the λmax, which would need to be determined experimentally by scanning a dilute solution of the compound over a UV range (typically 200-400 nm).
Once the λmax is established, a calibration curve can be prepared by measuring the absorbance of several standard solutions of "this compound" at this wavelength. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
The following table summarizes typical validation parameters for the UV spectrophotometric determination of nicotinamide, which can be considered as a starting point for the development of a method for "this compound".
| Parameter | Reported Value for Nicotinamide | Reference |
|---|---|---|
| λmax | 262 nm | rjptonline.orgresearchgate.netrjptonline.org |
| Linearity Range | 8 - 24 µg/mL | rjptonline.orgresearchgate.netrjptonline.org |
| Correlation Coefficient (r²) | > 0.998 | rjptonline.orgresearchgate.netrjptonline.org |
| Limit of Detection (LOD) | 1.510 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 4.590 µg/mL | nih.gov |
For complex matrices, sample preparation steps such as extraction, filtration, or derivatization may be necessary to remove interfering substances before analysis by either electrochemical or spectrophotometric methods. The choice of the analytical method will depend on the required sensitivity, the nature of the sample matrix, and the available instrumentation.
Potential Research Applications and Future Directions for 2 Methoxy N Methylpyridine 3 Carboxamide
Advancements in Synthetic Methodologies and Scalable Production
The synthesis of 2-methoxy-N-methylpyridine-3-carboxamide and its analogs is crucial for enabling further research and potential applications. Current synthetic strategies often involve the amidation of a carboxylic acid precursor. For instance, one reported synthesis involves the reaction of a 2-methoxypyridine-3-carboxylic acid derivative with methylamine (B109427) hydrochloride in the presence of a coupling agent and a base. While effective at a laboratory scale, a key area of future research will be the development of more efficient and scalable synthetic routes.
Future advancements are likely to focus on methodologies that offer improved yields, use less hazardous reagents, and are amenable to large-scale production. This could involve exploring novel catalytic systems or flow chemistry approaches. The development of a stereoselective and scalable synthesis for related complex molecules, such as certain indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, highlights the feasibility and importance of such advancements for pyridine (B92270) derivatives. acs.org A robust and scalable synthesis is a prerequisite for extensive biological evaluation and potential commercialization.
| Synthetic Step | Reagents and Conditions | Purpose |
| Amidation | 2-methoxypyridine-3-carboxylic acid, methylamine hydrochloride, triethylamine, dichloromethane | Formation of the N-methylcarboxamide group |
| Potential Scalable Approach | Flow chemistry, novel catalysts | To improve yield, safety, and efficiency for large-scale production |
Exploration of Novel Biological Targets and Mechanistic Insights
While the specific biological targets of this compound are not extensively documented in publicly available research, the broader class of nicotinamide (B372718) and pyridine carboxamide derivatives has been investigated for a range of biological activities. Nicotinamide itself is a precursor for the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD) and is known to inhibit enzymes such as nicotinamide N-methyltransferase (NNMT) and inducible nitric oxide synthase (iNOS). nih.govnih.gov
Future research should aim to identify the specific molecular targets of this compound. This could involve screening the compound against a panel of enzymes and receptors known to be modulated by nicotinamide analogs. For example, its potential as an inhibitor of enzymes involved in NAD metabolism or signaling pathways is a promising avenue for investigation. Elucidating the mechanism of action at a molecular level will be critical for understanding its biological effects and identifying potential therapeutic applications.
| Potential Biological Target Class | Example | Rationale |
| Enzymes in NAD+ metabolism | Nicotinamide N-methyltransferase (NNMT) | Nicotinamide analogs are known to inhibit NNMT. nih.gov |
| Signaling Enzymes | Inducible nitric oxide synthase (iNOS) | Nicotinamide has been shown to inhibit iNOS activity. nih.gov |
| Other Enzymes | Succinate dehydrogenase (SDH) | Novel pyridine carboxamide derivatives have shown potential as SDH inhibitors. jst.go.jp |
Rational Design of Next-Generation Analogues
The structure of this compound provides a scaffold that can be systematically modified to create next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Rational design efforts can be guided by structure-activity relationship (SAR) studies of related pyridine carboxamide derivatives. mdpi.com For example, modifications to the substituents on the pyridine ring and the N-methyl group could be explored to enhance interactions with a specific biological target.
Computational modeling and molecular docking studies can be employed to predict the binding of designed analogues to target proteins, helping to prioritize compounds for synthesis and biological evaluation. The goal of such studies would be to develop compounds with optimized properties for a particular application, whether it be as a therapeutic agent or a research tool.
| Structural Modification Area | Potential Change | Desired Outcome |
| Pyridine Ring | Introduction of different substituents (e.g., halogens, alkyl groups) | Improved binding affinity and selectivity |
| N-methyl group | Replacement with other alkyl or aryl groups | Altered pharmacokinetic properties |
| Methoxy (B1213986) group | Substitution with other alkoxy or functional groups | Enhanced target engagement |
Development of Advanced Analytical Techniques for Complex Systems
As research into this compound and its analogues progresses, the need for advanced analytical techniques to quantify these compounds in complex biological systems will become increasingly important. Methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the accurate measurement of nicotinamide and its metabolites in biological samples like plasma and tissues. nih.govwustl.eduresearchgate.net
Future work in this area could focus on developing highly sensitive and specific LC-MS/MS methods for the simultaneous quantification of this compound and its potential metabolites. Such methods would be invaluable for pharmacokinetic and pharmacodynamic studies, enabling researchers to understand how the compound is absorbed, distributed, metabolized, and excreted in living organisms.
| Analytical Technique | Application | Key Advantage |
| LC-MS/MS | Quantification in plasma, tissues, and cell lysates | High sensitivity and specificity for complex matrices. nih.govwustl.eduresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Structural characterization of metabolites | Accurate mass measurements for identification of unknown compounds. |
Role in Chemical Probe Development for Biological Systems (e.g., fluorescent probes, affinity labels)
Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native cellular environment. The nicotinamide scaffold has been incorporated into fluorescent probes for detecting reduced nicotinamide adenine dinucleotide (NADH) and for developing assays for enzymes like nicotinamide N-methyltransferase (NNMT). nih.govnih.gov
Future research could explore the potential of this compound as a starting point for the development of novel chemical probes. For example, it could be functionalized with a fluorescent reporter group to create a probe for its biological target. Alternatively, it could be modified to incorporate a reactive group to create an affinity label for covalently modifying and identifying its target protein.
| Type of Chemical Probe | Potential Application | Design Strategy |
| Fluorescent Probe | Real-time imaging of target engagement in living cells | Conjugation of a fluorophore to the this compound scaffold. nih.gov |
| Affinity Label | Covalent modification and identification of the target protein | Incorporation of a reactive functional group (e.g., an electrophile). |
Contributions to Fundamental Understanding of Pyridine Chemistry and its Derivatives
The study of this compound can also contribute to a more fundamental understanding of pyridine chemistry. The electronic properties of the pyridine ring are influenced by the nature and position of its substituents. scribd.comrsc.orgnih.govresearchgate.net The methoxy group at the 2-position and the N-methylcarboxamide group at the 3-position will have specific effects on the reactivity and properties of the pyridine ring.
Systematic studies of the chemical transformations and physical properties of this compound and a series of related analogues can provide valuable data for understanding substituent effects in pyridine systems. This knowledge can, in turn, inform the design of new pyridine-based compounds with tailored properties for a wide range of applications, from pharmaceuticals to materials science. The conformational preferences and potential for isomerization of substituted pyridines are also areas of fundamental interest that can be explored. rsc.org
| Property Studied | Influencing Factors | Significance |
| Basicity of the pyridine nitrogen | Inductive and resonance effects of the methoxy and carboxamide groups | Affects reactivity and biological interactions. scribd.comresearchgate.net |
| Reactivity in chemical reactions | Electron-donating/withdrawing nature of substituents | Guides the synthesis of new derivatives. rsc.orgnih.gov |
| Conformational Isomerism | Rotational barriers of the methoxy and N-methylcarboxamide groups | Influences molecular shape and receptor binding. rsc.org |
Q & A
Basic: What are the optimal synthetic routes for 2-methoxy-N-methylpyridine-3-carboxamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling 2-methoxypyridine-3-carboxylic acid with methylamine using carbodiimide-based coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Catalysts such as 4-dimethylaminopyridine (DMAP) enhance amide bond formation. Solvent choice (e.g., dichloromethane or DMF) and temperature (room temperature vs. reflux) critically impact reaction efficiency. For example, DMF at 40°C may improve solubility of intermediates but risk side reactions like esterification . Post-synthesis purification via recrystallization or column chromatography is essential to isolate the product in >95% purity .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : H NMR confirms methoxy ( ppm) and methylamide ( ppm) substituents. C NMR resolves carbonyl signals ( ppm) and pyridine ring carbons.
- FTIR : Strong absorption at ~1650 cm (amide C=O stretch) and ~1250 cm (C-O of methoxy group).
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 195.1).
Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereoelectronic effects .
Advanced: How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data in enzyme inhibition assays?
Answer:
Contradictions may arise from substituent positioning. For example:
- Methoxy Group : Ortho-substitution (C2) enhances steric hindrance, reducing binding to flat active sites (e.g., kinases), while para-substitution (C4) improves π-stacking in hydrophobic pockets .
- N-Methylamide : Methylation reduces hydrogen-bonding capacity compared to primary amides, potentially lowering affinity for polar residues (e.g., in proteases).
Methodological Approach: - Perform molecular docking (AutoDock Vina) to compare binding poses with/without substituents.
- Validate via isothermal titration calorimetry (ITC) to quantify thermodynamic differences in binding .
Advanced: What analytical strategies resolve contradictions in solubility and stability data across studies?
Answer:
- Solubility : Use orthogonal methods (e.g., shake-flask vs. HPLC-UV) in buffered solutions (pH 1.2–7.4). Note that DMSO stock solutions >10 mM may artificially inflate aqueous solubility .
- Stability : Conduct forced degradation studies (acid/base hydrolysis, oxidation with HO, photolysis) monitored by UPLC-MS. For example, methoxy groups are prone to oxidative demethylation under acidic conditions .
- Data Normalization : Report solubility as molarity (not % w/v) and stability as half-life () under controlled conditions .
Advanced: How does the compound’s electronic profile influence its reactivity in nucleophilic substitution reactions?
Answer:
The pyridine ring’s electron-deficient nature directs electrophilic attacks to the nitrogen-adjacent C2 and C4 positions. Quantum chemical calculations (DFT at B3LYP/6-31G*) predict:
- Methoxy Group : Electron-donating (+M effect) increases electron density at C3, making it less reactive toward nucleophiles.
- Amide Group : Withdraws electrons via resonance, activating C5 for substitutions (e.g., Suzuki coupling with arylboronic acids).
Experimental validation via kinetic studies (monitored by F NMR using fluorinated analogs) quantifies rate constants .
Advanced: What in silico and in vitro methods are optimal for predicting metabolic pathways?
Answer:
- In Silico : Use software like Schrödinger’s MetaSite to predict CYP450-mediated oxidation sites (e.g., N-demethylation or methoxy O-dealkylation).
- In Vitro : Incubate with human liver microsomes (HLMs) + NADPH, and analyze metabolites via LC-QTOF-MS. For example, CYP3A4 predominantly oxidizes the methylamide group to form a primary amide metabolite .
- Cross-Species Variability : Compare HLMs with rat/mouse microsomes to identify species-specific liabilities .
Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Answer:
Single-crystal X-ray diffraction determines:
- Torsion Angles : Methoxy and amide groups often adopt a coplanar arrangement with the pyridine ring to maximize conjugation.
- Intermolecular Interactions : Hydrogen bonds between amide NH and methoxy O stabilize crystal packing.
If crystallization fails, substitute with NOESY NMR to probe through-space correlations (e.g., between methylamide protons and pyridine H6) .
Advanced: What strategies mitigate off-target effects in cellular assays?
Answer:
- Counter-Screening : Test against panels of unrelated enzymes (e.g., kinases, GPCRs) to identify promiscuity.
- Proteome Profiling : Use affinity-based proteomics (thermal shift assays) to map unintended protein interactions.
- Structural Analogues : Introduce steric bulk (e.g., isopropyl instead of methyl) to reduce off-target binding .
Advanced: How do solvent polarity and proticity affect the compound’s fluorescence properties?
Answer:
The pyridine-carboxamide core exhibits solvatochromism:
- Polar Protic Solvents (e.g., HO) : Quench fluorescence via hydrogen-bonding with the amide group.
- Nonpolar Solvents (e.g., Hexane) : Enhance quantum yield () by reducing non-radiative decay.
Measure and using a fluorimeter with solvent calibration. Applications include pH-dependent biosensing .
Advanced: What are the limitations of current SAR models, and how can machine learning address them?
Answer:
Limitations :
- Overreliance on 2D descriptors neglects 3D conformational dynamics.
- Small datasets lead to overfitting.
Solutions : - Train graph neural networks (GNNs) on 3D structures (e.g., PDBbind) to predict binding affinities.
- Use generative models (e.g., REINVENT) to design analogues with improved logP and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
